4-Nitropyrimidin-2-amine
Description
4-Nitropyrimidin-2-amine is a nitro-substituted pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The nitro (-NO₂) and amine (-NH₂) groups at positions 4 and 2, respectively, confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Pyrimidine derivatives are pivotal in medicinal chemistry due to their prevalence in nucleic acids and pharmacophores.
Properties
Molecular Formula |
C4H4N4O2 |
|---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
4-nitropyrimidin-2-amine |
InChI |
InChI=1S/C4H4N4O2/c5-4-6-2-1-3(7-4)8(9)10/h1-2H,(H2,5,6,7) |
InChI Key |
HXZSXRIRQLDGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrimidine Derivatives
4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS: 1421372-67-9) Substituents: Chloro (-Cl), methyl (-CH₃), nitro (-NO₂), and amine (-NH₂). Properties: The chloro group enhances electrophilicity, while the methyl group increases lipophilicity. This compound is used as an intermediate in drug synthesis, particularly for antimicrobial agents . Synthesis: Typically involves nitration and amination steps, similar to methods described for 5-Bromo-2-chloropyrimidin-4-amine (), where stannous chloride in HCl facilitates nitro-group reduction .
5-Bromo-2-chloropyrimidin-4-amine
- Substituents : Bromo (-Br), chloro (-Cl), and amine (-NH₂).
- Crystal Structure : Planar pyrimidine ring with Br, Cl, and NH₂ coplanar. Hydrogen bonding (N–H⋯N) forms dimers and 2D networks, enhancing thermal stability .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Substituents : Methyl (-CH₃) and piperidinyl (C₅H₁₀N).
- Biological Relevance : Piperidinyl groups improve membrane permeability, making this compound a candidate for CNS-targeting drugs .
Pyridine Derivatives
4-Nitropyridin-2-amine (CAS: 4487-50-7) Substituents: Nitro (-NO₂) and amine (-NH₂) on a pyridine ring (one nitrogen). Similarity to Pyrimidines: Despite the single nitrogen in the ring, its electronic profile is comparable. However, reduced hydrogen-bonding capacity (vs. pyrimidines) may lower binding affinity in biological systems .
4-Methyl-3-nitropyridin-2-amine Substituents: Methyl (-CH₃) and nitro (-NO₂). Crystal Structure: Intramolecular hydrogen bonding (N–H⋯O) stabilizes the planar configuration.
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